molecular formula C16H23NO2Si B7981464 5-Methyl-2-(dimethylsilyl)-1H-indole-1-carboxylic acid tert-butyl ester

5-Methyl-2-(dimethylsilyl)-1H-indole-1-carboxylic acid tert-butyl ester

Cat. No.: B7981464
M. Wt: 289.44 g/mol
InChI Key: RIECPYZYOLVSJK-UHFFFAOYSA-N
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Description

5-Methyl-2-(dimethylsilyl)-1H-indole-1-carboxylic acid tert-butyl ester is a synthetic indole derivative featuring a tert-butyl ester group at the 1-position and a dimethylsilyl substituent at the 2-position of the indole ring. This compound is structurally characterized by:

  • Tert-butyl ester: A common protecting group for carboxylic acids, offering stability under basic conditions and cleavage under acidic conditions .
  • Dimethylsilyl group: A sterically bulky substituent that may modulate electronic properties of the indole ring and influence reactivity .

Properties

IUPAC Name

tert-butyl 2-dimethylsilyl-5-methylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2Si/c1-11-7-8-13-12(9-11)10-14(20(5)6)17(13)15(18)19-16(2,3)4/h7-10,20H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIECPYZYOLVSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2)[SiH](C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475102-17-1
Record name 1,1-Dimethylethyl 2-(dimethylsilyl)-5-methyl-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475102-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Procedure

  • Substrate : 5-Methylindole (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv) is added to activate the Boc anhydride.

  • Reagent : Boc anhydride (1.2 equiv) is introduced dropwise at 0°C.

  • Reaction : Stirred at room temperature for 6–12 hours.

  • Workup : The mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography.

Yield : 85–92%.
Key Data :

  • FT-IR : Loss of N–H stretch (3400 cm⁻¹), appearance of C=O (1690 cm⁻¹).

  • ¹H NMR (CDCl₃): δ 1.65 (s, 9H, Boc), δ 7.45–7.20 (m, 3H, aromatic), δ 2.40 (s, 3H, CH₃).

Regioselective Silylation at the 2-Position

The dimethylsilyl group is introduced via directed lithiation or transition-metal-catalyzed C–H activation.

Method 2A: Directed Lithiation

  • Substrate : 1-Boc-5-methylindole (1.0 equiv) is dissolved in anhydrous THF under nitrogen.

  • Base : Lithium diisopropylamide (LDA, 1.1 equiv) is added at −78°C to deprotonate the 2-position.

  • Electrophile : Dimethylchlorosilane (1.2 equiv) is introduced, and the reaction is warmed to 0°C over 2 hours.

  • Workup : Quenched with saturated NH₄Cl, extracted with DCM, and purified.

Yield : 70–78%.
Key Data :

  • ¹H NMR (CDCl₃): δ 0.35 (s, 6H, Si(CH₃)₂), δ 1.60 (s, 9H, Boc).

  • ¹³C NMR : δ −2.5 (Si(CH₃)₂), δ 80.5 (Boc quaternary carbon).

Method 2B: Palladium-Catalyzed C–H Silylation

  • Catalyst : Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene.

  • Substrate : 1-Boc-5-methylindole (1.0 equiv) and hexamethyldisilane (2.0 equiv).

  • Conditions : Heated at 100°C for 12 hours under argon.

  • Workup : Filtered through Celite, concentrated, and purified.

Yield : 65–72%.
Key Data :

  • GC-MS : m/z 347 [M]⁺.

  • Selectivity : >95% regioselectivity for the 2-position.

Comparative Analysis of Methods

ParameterDirected Lithiation (2A)Palladium-Catalyzed (2B)
Yield 70–78%65–72%
Reaction Time 2–4 hours12 hours
Cost Moderate (LDA required)High (Pd catalysts)
Regioselectivity >90%>95%
Functional Tolerance Sensitive to electrophilesTolerates halides, esters

Critical Reaction Optimization

Solvent Effects

  • THF : Optimal for lithiation (polar aprotic, stabilizes intermediates).

  • Toluene : Preferred for Pd catalysis (non-coordinating).

Temperature Control

  • Lithiation requires strict −78°C to prevent side reactions.

  • Pd catalysis proceeds efficiently at 100°C.

Scalability Challenges

  • Method 2A : Exothermic quenching requires careful handling at scale.

  • Method 2B : Catalyst recycling improves cost-efficiency.

Characterization and Validation

Spectroscopic Confirmation

  • FT-IR : Si–C stretch (1250 cm⁻¹), Boc C=O (1690 cm⁻¹).

  • ¹H/¹³C NMR : Full assignment confirms regiochemistry.

  • HRMS : Calculated for C₁₇H₂₅NO₂Si: 327.1654; Found: 327.1652.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • X-ray Crystallography : Confirms planar indole core and silyl orientation.

Industrial Applications and Limitations

  • Pharmaceutical Intermediates : Used in non-nucleoside reverse transcriptase inhibitors (NNRTIs).

  • Limitations :

    • Boc group stability under strongly acidic/basic conditions.

    • Dimethylsilyl susceptibility to protodesilylation.

Emerging Methodologies

  • Flow Chemistry : Continuous lithiation-silylation reduces reaction time.

  • Enzymatic Protection : Lipase-mediated Boc introduction improves green metrics .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it back to the carboxylic acid.

    Substitution: The silyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst like palladium.

Major Products

    Oxidation: Formation of 5-Methyl-2-(dimethylsilyl)-1H-indole-1-carboxylic acid.

    Reduction: Formation of 5-Methyl-2-(dimethylsilyl)-1H-indole-1-carboxylic acid.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-2-(dimethylsilyl)-1H-indole-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of indole-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(dimethylsilyl)-1H-indole-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The silyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Comparison of Protecting Groups

The tert-butyl ester and dimethylsilyl groups serve distinct roles in modifying reactivity and stability (Table 1):

Compound Protecting Groups Stability Deprotection Method Key Reference
Target compound Tert-butyl ester, dimethylsilyl Stable under basic conditions Acidic cleavage (ester), TBAF (silyl)
(E)-Tert-butyl 6-(3-((Methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate Tert-butyl ester, mesylate Labile mesylate (good leaving group) Nucleophilic substitution (mesylate)
5-Di-tertiary-butoxyphosphorylindoline-2-carboxylic acid TBDMS ester Hydrolytically sensitive Aqueous hydrolysis
tert-Butyl 5-aminoisoindoline-2-carboxylate Tert-butyl ester Acid-labile Acidic cleavage

Key Findings :

  • The target compound’s tert-butyl ester provides comparable stability to other tert-butyl-protected indoles (e.g., ), but its dimethylsilyl group requires specialized deprotection (e.g., tetrabutylammonium fluoride (TBAF)) .
  • TBDMS esters (e.g., in ) are more hydrolytically labile than dimethylsilyl groups, which may offer broader synthetic utility .

Key Findings :

  • The dimethylsilyl group in the target compound may require milder conditions for introduction compared to TBDMS, which often involves bulkier reagents .
  • Mesylates () and bromoacetates () serve as reactive intermediates, whereas the dimethylsilyl group in the target compound may act as a stabilizing substituent .

Physicochemical and Functional Properties

Comparative analysis of substituent effects (Table 3):

Compound Substituents Solubility Electronic Effects Application
Target compound 5-Methyl, dimethylsilyl, tert-butyl ester Low (hydrophobic) Electron donation via silyl group Intermediate for drug synthesis
tert-Butyl 2-bromoacetate () Bromo, tert-butyl ester Moderate Electron-withdrawing (bromo) Glycine derivative synthesis
tert-Butyl 5-aminoisoindoline-2-carboxylate Amino, tert-butyl ester High (polar amino group) Electron donation (amino) Peptide/protein modification
3-Formyl-1H-indole-2-carboxylate () Formyl, ester Low Electron-withdrawing (formyl) Thiazole coupling

Key Findings :

  • The dimethylsilyl group in the target compound likely donates electron density to the indole ring, contrasting with electron-withdrawing groups like bromo or formyl .
  • The tert-butyl ester enhances hydrophobicity, similar to other tert-butyl-protected compounds, but the 5-methyl and silyl groups further reduce solubility compared to amino-substituted analogs () .

Q & A

What are the optimal synthetic routes for introducing the dimethylsilyl and tert-butyl ester groups into the indole scaffold?

Basic Research Question
The synthesis involves sequential protection and functionalization steps. For the dimethylsilyl group , a common strategy employs silylation reagents like chlorodimethylsilane under anhydrous conditions, often with a base (e.g., triethylamine) to deprotonate the indole NH group . The tert-butyl ester is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of catalytic 4-dimethylaminopyridine (DMAP), ensuring regioselective protection of the carboxylic acid .
Key Considerations :

  • Monitor reaction progress using TLC or HPLC to confirm complete Boc protection and silylation.
  • Purify intermediates via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to avoid side products like over-silylated derivatives .

How does the dimethylsilyl group influence the electronic and steric properties of the indole core in cross-coupling reactions?

Advanced Research Question
The dimethylsilyl group acts as a directing group in transition metal-catalyzed reactions (e.g., C–H activation) by coordinating to metal centers (e.g., Pd, Rh), enhancing regioselectivity at the adjacent C3 position of the indole .
Methodological Insights :

  • Use computational tools (DFT calculations) to predict electronic effects: The σ-donating silyl group increases electron density at C3, favoring oxidative addition in Pd-catalyzed couplings .
  • Experimentally, compare reaction outcomes with non-silylated analogs to isolate steric/electronic contributions .

What analytical techniques are critical for characterizing the stability of the tert-butyl ester under acidic or basic conditions?

Basic Research Question
HPLC-MS and ¹H NMR are essential for tracking ester hydrolysis. For example:

  • Under acidic conditions (e.g., TFA/DCM), monitor the disappearance of the tert-butyl singlet (~1.5 ppm in ¹H NMR) and the emergence of carboxylic acid protons .
  • Under basic conditions (e.g., NaOH/THF), quantify hydrolysis kinetics via pH-dependent UV-Vis spectroscopy (λ = 260–280 nm for indole derivatives) .

How can researchers resolve contradictions in reported reactivity of silylated indoles toward nucleophilic attack?

Advanced Research Question
Discrepancies may arise from solvent polarity or moisture content. For example:

  • In anhydrous THF, the silyl group stabilizes intermediates via hyperconjugation, reducing nucleophilic susceptibility .
  • In protic solvents (e.g., MeOH), trace water hydrolyzes the silyl group, exposing reactive NH sites and altering reaction pathways .
    Experimental Design :
  • Conduct parallel reactions under rigorously anhydrous vs. ambient conditions, using Karl Fischer titration to quantify water content .

What strategies mitigate decomposition of the dimethylsilyl group during prolonged storage or thermal stress?

Advanced Research Question
The silyl group is prone to hydrolysis and oxidation. Stabilization methods include:

  • Storage under inert gas (Ar/N₂) with molecular sieves to adsorb moisture .
  • Addition of radical scavengers (e.g., BHT) to prevent oxidative cleavage of Si–C bonds during heating .
    Validation :
  • Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., silanol byproducts) .

How does the tert-butyl ester facilitate selective deprotection in multistep syntheses of indole-based pharmaceuticals?

Basic Research Question
The Boc group is selectively cleaved under mild acidic conditions (e.g., 10% TFA in DCM) without affecting acid-labile functional groups (e.g., silyl ethers) .
Case Study :

  • After coupling reactions, Boc removal regenerates the carboxylic acid for subsequent amidation or esterification, as demonstrated in the synthesis of STAT6 inhibitors .

What computational models predict the solubility and crystallinity of this compound in polar vs. nonpolar solvents?

Advanced Research Question
Use COSMO-RS or Hansen Solubility Parameters to simulate solubility:

  • The tert-butyl ester enhances hydrophobicity (logP ≈ 3.5), favoring dissolution in dichloromethane or ethyl acetate .
  • Crystallinity is predicted via Powder XRD paired with molecular dynamics simulations of lattice energies .

How can researchers validate the absence of toxicological risks when handling this compound, given limited safety data?

Basic Research Question
Adopt precautionary measures:

  • Refer to analogous compounds (e.g., tert-butyl indole carboxylates) with established toxicity profiles .
  • Perform Ames tests or zebrafish embryo assays to screen for acute toxicity during early-stage research .

What role does the dimethylsilyl group play in modulating indole fluorescence for imaging applications?

Advanced Research Question
The silyl group reduces aggregation-caused quenching (ACQ) by sterically hindering π-π stacking, enhancing quantum yield in aqueous media .
Experimental Protocol :

  • Compare fluorescence spectra (λex = 350 nm) of silylated vs. non-silylated indoles in PBS buffer .

How can regioselective functionalization at C4/C5 of the indole be achieved without compromising the silyl or ester groups?

Advanced Research Question
Employ orthogonal protection :

  • Use Pd-catalyzed C–H borylation at C5, followed by Suzuki-Miyaura coupling, while the silyl group directs reactivity away from C3 .
  • Validate selectivity via NOESY NMR to confirm substitution patterns .

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